molecular formula C9H16N2OS B1438333 4-(Pyrrolidine-2-carbonyl)thiomorpholine CAS No. 1189561-30-5

4-(Pyrrolidine-2-carbonyl)thiomorpholine

Cat. No. B1438333
M. Wt: 200.3 g/mol
InChI Key: ZIIAALYTCRMOJP-UHFFFAOYSA-N
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Description

“4-(Pyrrolidine-2-carbonyl)thiomorpholine” is a chemical compound with the molecular formula C9H16N2OS . It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “4-(Pyrrolidine-2-carbonyl)thiomorpholine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidine-2-carbonyl)thiomorpholine” includes a pyrrolidine ring, a carbonyl group, and a thiomorpholine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of derivatives of thiomorpholine, including structures related to 4-(pyrrolidine-2-carbonyl)thiomorpholine, has been explored for their antimicrobial properties. Kardile and Kalyane (2010) synthesized thiomorpholine derivatives via nucleophilic substitution reactions, aiming to develop molecules with increased microbial intracellular concentration to combat microbial resistance. The antimicrobial activity of these compounds was confirmed, suggesting potential applications in developing new antimicrobial agents (D. Kardile & N. Kalyane, 2010).

Environmental Degradation

Research by Bae et al. (2002) investigated the biodegradability of secondary amines, including pyrrolidine, under anaerobic conditions. They discovered that microbial consortia could degrade pyrrolidine in the presence of nitrate, using it as a carbon, nitrogen, and energy source. This study provides insight into the environmental degradation processes of compounds related to 4-(pyrrolidine-2-carbonyl)thiomorpholine and their potential impact on nitrate reduction and nitrogen gas production (H. Bae et al., 2002).

Catalytic Applications

Zhang et al. (2015) developed a cobalt-catalyzed method for the synthesis of pyrrolidinones from aliphatic amides and terminal alkynes. This method involves C-H bond functionalization and offers an efficient way to access a variety of pyrrolidinones, highlighting the utility of thiomorpholine derivatives in catalytic transformations and synthetic chemistry (Jitan Zhang et al., 2015).

Antioxidant Activity

Nguyen et al. (2022) synthesized and evaluated the antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, providing insights into the potential for compounds related to 4-(pyrrolidine-2-carbonyl)thiomorpholine to act as radical scavengers in physiological environments. This research indicates the significance of such derivatives in developing new antioxidants (N. Nguyen et al., 2022).

properties

IUPAC Name

pyrrolidin-2-yl(thiomorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIAALYTCRMOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidine-2-carbonyl)thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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